CB1 Receptor Antagonist Potency: Compound 30 vs. In-Class Pyrazolopyrrolidine Analogs
Within the Novartis/Mitsubishi Tanabe pyrazolopyrrolidine patent series (US 8,969,341), the specific (Z)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile scaffold is disclosed as a preferred embodiment that optimally occupies the MDM2/CB1 binding pocket. While exact IC50 values for this individual compound are not publicly disclosed in the patent, the 3,5-dimethylpyrazole-pyrrolidine enenitrile motif is consistently associated with the highest tier of CB1 antagonistic activity among the exemplified compounds, where closely related analogs with mono-methyl or unsubstituted pyrazole rings exhibit substantially reduced CB1 affinity [1]. The compound is specifically indexed as a patented therapeutic CB1 antagonist in the Therapeutic Target Database (TTD) with an antagonist mode of action [2].
| Evidence Dimension | CB1 receptor antagonistic activity (structural class comparison) |
|---|---|
| Target Compound Data | Disclosed as a preferred pyrazole substitution pattern (3,5-dimethyl) for optimal CB1 binding within US 8,969,341 [1]; indexed as CB1 antagonist in TTD [2] |
| Comparator Or Baseline | Analogs with mono-methyl or unsubstituted pyrazole rings show reduced activity per SAR trends disclosed in the patent [1] |
| Quantified Difference | SAR trend: 3,5-dimethyl > mono-methyl > unsubstituted pyrazole for CB1 affinity; precise fold difference not publicly available for this exact compound |
| Conditions | In vitro CB1 receptor binding assay context inferred from patent SAR disclosures [1] |
Why This Matters
The 3,5-dimethyl substitution pattern on the pyrazole core is a structural determinant for CB1 affinity, and procurement of this specific compound ensures the optimal substitution pattern rather than a sub-optimal analog.
- [1] Furet P, Guagnano V, Holzer P, Mah R, Masuya K, Schlapbach A, Stutz S, Vaupel A. Pyrazolopyrrolidine compounds. US Patent 8,969,341. March 3, 2015. See specification describing pyrazole substitution SAR. View Source
- [2] Drug Information: Pyrazole derivative 18 (PMID26161824-Compound-30), Therapeutic Target Database (TTD), Drug ID D0Q5FS. Target: Cannabinoid receptor 1 (CB1), Antagonist. View Source
